Didodecyl hydrogen phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
didodecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVYOABGUBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863996 | |
| Record name | Didodecyl hydrogen phosphate | |
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Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |
| Record name | Di-n-dodecyl phosphate | |
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Color/Form |
Crystals (methanol) | |
CAS No. |
7057-92-3 | |
| Record name | Didodecyl phosphate | |
| Source | CAS Common Chemistry | |
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| Record name | Di-n-dodecyl phosphate | |
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| Record name | Didodecyl hydrogen phosphate | |
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| Record name | Phosphoric acid, didodecyl ester | |
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| Record name | Didodecyl hydrogen phosphate | |
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| Record name | Didodecyl hydrogen phosphate | |
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| Record name | DILAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DI-N-DODECYL PHOSPHATE | |
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Melting Point |
59 °C | |
| Record name | DI-N-DODECYL PHOSPHATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Ii. Advanced Synthetic Methodologies for Didodecyl Hydrogen Phosphate and Its Derivatives
Esterification Routes for Didodecyl Hydrogen Phosphate (B84403) Synthesis
Esterification represents the most fundamental approach to synthesizing DDHP, involving the reaction of an alcohol (dodecanol) with a phosphorus-containing acid or its derivative.
Direct Esterification with Phosphoric Acid and Related Precursors
Direct esterification is a common method for producing phosphate esters. smolecule.com This process typically involves the reaction of dodecanol (B89629) with phosphoric acid or related phosphorus precursors like phosphorus oxychloride. smolecule.com The reaction often requires an acid catalyst and is frequently carried out under reflux conditions to drive the reaction towards the formation of the desired ester. smolecule.com
Another significant precursor for this reaction is polyphosphoric acid (PPA). The reaction of PPA with alcohols like dodecanol can yield a mixture of monoalkyl and dialkyl phosphates. However, the composition of the final product mixture is sensitive to reaction conditions, as the use of PPA can also result in significant amounts of unreacted phosphoric acid. google.com Reagents with a high effective equivalent weight percent of polyphosphoric acid are preferred to minimize by-products. google.com The synthesis can also be achieved by reacting dodecanol with phosphorus pentoxide (P₂O₅). nih.gov This reaction typically produces a mixture of the mono- and dialkyl phosphate esters. researchgate.net
Transesterification Processes for Didodecyl Hydrogen Phosphate Formation
Transesterification offers an alternative route to DDHP, involving the exchange of an alcohol group on a pre-existing phosphate ester with dodecanol. smolecule.com This reaction can be catalyzed by either acids or bases. wikipedia.org Under basic conditions, the catalyst, typically an alkoxide, deprotonates the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The resulting alkoxide then attacks the phosphorus center of the starting ester, leading to a tetrahedral intermediate that subsequently eliminates the original alcohol group to form the new ester. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl group on the phosphate ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the incoming alcohol. wikipedia.orgmasterorganicchemistry.com While a versatile method for many esters, the transesterification of simple, inert dialkyl phosphates can be challenging. However, bioinspired dicopper(II) macrocyclic complexes have been shown to efficiently catalyze the transesterification of dimethyl phosphate, suggesting a pathway for more complex systems. nih.gov The process is an equilibrium reaction, and the distribution of products depends on the relative energies of the reactants and products. wikipedia.org
Phosphorylation Strategies Utilizing Dodecanol and Phosphorus Reagents
Phosphorylation is a broad term for introducing a phosphate group into an organic molecule. In the context of DDHP synthesis, it involves the direct treatment of dodecanol with a phosphorylating agent. smolecule.com Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and phosphorus trichloride (B1173362) (PCl₃). researchgate.net
The reaction of dodecanol with phosphorus pentoxide is a well-established method, though it generally results in a mixture of mono- and di-dodecyl hydrogen phosphate. researchgate.netprepchem.com Similarly, using phosphorus oxychloride requires careful control, often in the presence of a base like dimethylaniline, to manage the reaction and subsequent workup. researchgate.net These reactions can be complex, sometimes leading to the formation of pyrophosphate by-products, which necessitates careful purification steps. thieme-connect.de
Table 1: Overview of Common Phosphorus Reagents for Dodecanol Phosphorylation
| Reagent | Common Name | Typical Products with Dodecanol | Reference |
|---|---|---|---|
| H₃PO₄ | Phosphoric Acid | Mono- and didodecyl phosphate | smolecule.com |
| PPA | Polyphosphoric Acid | Mixture of mono- and dialkyl phosphates, phosphoric acid | google.com |
| P₂O₅ | Phosphorus Pentoxide | Mixture of mono- and didodecyl phosphate | nih.govresearchgate.net |
| POCl₃ | Phosphorus Oxychloride | This compound (with controlled stoichiometry) | smolecule.comresearchgate.net |
Optimization of Reaction Parameters for Enhanced Yield and Purity in Academic Synthesis
Achieving high yield and purity in the synthesis of DDHP is a key focus of academic research, often involving the systematic optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry all play critical roles.
In the phosphorylation of dodecanol to produce di-dodecyl phosphate (DAP), the catalytic system is crucial. Research has shown that catalysts with both acidic and basic sites can offer excellent cooperativity. For instance, a CaO/ITQ-2 catalyst demonstrated superior performance compared to ITQ-2 or MCM-22 zeolites. acs.orgresearchgate.net Under optimal conditions with a 3wt%CaO/ITQ-2 catalyst, the conversion of phosphoric acid reached 80.2%, with a selectivity for di-dodecyl phosphate of 77.5%. acs.orgresearchgate.net
The development of data-driven strategies, such as combining automated wet-chemical synthesis with machine learning algorithms, represents a modern approach to optimization. researchgate.net This allows for the efficient exploration of complex compositional spaces and reaction conditions to accelerate the discovery of optimal synthesis pathways. researchgate.net Additionally, response surface methodology (RSM) is a statistical technique used to optimize fermentation conditions for producing bioactive compounds, a principle that can be applied to chemical synthesis to determine the ideal levels for various factors influencing yield. frontiersin.org
Table 2: Example of Catalytic Optimization for Di-dodecyl Phosphate (DAP) Synthesis
| Catalyst | Phosphoric Acid Conversion (%) | Di-dodecyl Phosphate Selectivity (%) | Reference |
|---|---|---|---|
| ITQ-2 | Lower than CaO/ITQ-2 | Lower than CaO/ITQ-2 | acs.orgresearchgate.net |
| MCM-22 | Lower than ITQ-2 | Lower than ITQ-2 | acs.orgresearchgate.net |
| 3wt%CaO/ITQ-2 | 80.2 | 77.5 | acs.orgresearchgate.net |
Purification Techniques for Research-Grade this compound
Following synthesis, the crude product containing DDHP, unreacted starting materials, and by-products like monododecyl phosphate or pyrophosphates requires purification to achieve research-grade quality.
Chromatographic Separation Methods
Chromatography is a primary technique for purifying DDHP. Flash chromatography on silica (B1680970) gel is a common laboratory-scale method. acs.org For instance, a protocol using tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile (B146778) for phosphorylation is followed by purification of the crude product via flash chromatography. acs.org
High-Performance Liquid Chromatography (HPLC) offers a more precise method for both analysis and purification. O,O-Didodecyl hydrogen dithiophosphate, a related compound, can be analyzed using reverse-phase (RP) HPLC on columns like Newcrom R1 or C18. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate the pure compound from impurities. sielc.com
For separating complex mixtures of phosphate esters, ion-exchange chromatography is also highly effective. A preparative column such as a Macherey-Nagel Nucleogel SAX has been used to purify phosphate derivatives using a triethylammonium (B8662869) hydrogen carbonate buffer gradient. thieme-connect.de Another established purification method involves liquid-liquid extraction. For example, a mixture containing monododecyl and didodecyl phosphates can be separated from orthophosphoric acid by extraction using a solvent system like n-hexane, isopropanol, and water. google.comgoogle.com The phosphoric esters are preferentially extracted into the organic layer (n-hexane), while the orthophosphoric acid remains in the aqueous phase. google.com
Distillation and Filtration Approaches
The purification of dialkyl hydrogen phosphates, including this compound, often involves distillation and filtration steps to remove impurities such as starting materials, byproducts, and solvents. Vacuum distillation is a particularly crucial technique due to the high boiling points and potential thermal instability of long-chain phosphate esters.
Filtration is a standard procedure used to separate the crude product from solid impurities. For instance, in syntheses involving reactants like phosphorus trichloride and an alcohol, residual acids may be neutralized with ammonia. This results in the formation of ammonium (B1175870) chloride, a solid salt that can be efficiently removed by filtration. google.com The filtrate, containing the dialkyl hydrogen phosphite (B83602), can then proceed to further purification stages. google.com
Vacuum distillation is employed to purify the crude product by separating it from non-volatile residues or more volatile components. google.com This method takes advantage of the principle that lowering the pressure above a liquid reduces its boiling point, allowing for distillation at lower temperatures and minimizing the risk of thermal decomposition. While specific parameters for this compound are not extensively detailed in the literature, data from the synthesis of shorter-chain dialkyl hydrogen phosphites illustrate the general conditions that can be adapted. The crude product is typically processed under vacuum to remove dissolved gases like hydrogen chloride before being distilled. google.com
Table 1: Examples of Vacuum Distillation Conditions for Dialkyl Hydrogen Phosphite Purification This table presents data for shorter-chain analogues, illustrating the general approach applicable to larger molecules like this compound.
| Compound | Purity Achieved | Average Yield | Notes |
| Dimethyl hydrogen phosphite | 95% | 78% | Crude product was evacuated at 50 mm Hg and 15°C, neutralized with ammonia, filtered, and then vacuum distilled. google.com |
| Diethyl hydrogen phosphite | ~91% | 76% | Processing was similar to the dimethyl analogue, involving evacuation, neutralization, filtration, and vacuum distillation. google.com |
| Diisopropyl hydrogen phosphite | 94-97% | 75% | Hexane was added before neutralization to facilitate handling of the material prior to filtration and distillation. google.com |
Recrystallization and Precipitation Techniques
Recrystallization and precipitation are powerful methods for purifying solid organophosphorus compounds like this compound, effectively removing impurities that may be present after synthesis. These techniques rely on the differences in solubility between the desired compound and contaminants in a given solvent system.
Crystallization from a suitable solvent is a common final purification step. The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the solvent. For example, in the production of related phosphate esters, a mixture containing monododecyl and didodecyl phosphate was purified by cooling an n-hexane solution, which caused the desired phosphate esters to crystallize. google.com The resulting white crystals were then collected. google.com In another instance, cooling a liquid mixture to -5°C was used to crystallize monododecyl phosphate, which was then separated by filtration. google.com
Precipitation can also be induced by changing the solvent composition, a technique known as anti-solvent precipitation. Freezing-lipid precipitation is another relevant technique, particularly for removing highly lipophilic impurities from samples containing organophosphorus compounds. ifremer.frnih.gov This method involves dissolving the sample in a solvent and then cooling it to a low temperature to precipitate the lipids, which can then be removed by filtration or centrifugation. ifremer.frnih.gov
Table 2: Recrystallization and Precipitation Parameters for Dodecyl Phosphate Esters
| Product | Solvent System | Technique | Conditions | Outcome |
| Monododecyl and Didodecyl Phosphate | n-Hexane, Isopropanol, Water | Solvent extraction followed by crystallization | An n-hexane layer containing the phosphates was separated and cooled. google.com | White crystals containing 325.8 g of monododecyl phosphate and 2.0 g of didodecyl phosphate were obtained. google.com |
| Monododecyl Phosphate | Not specified | Cooling crystallization | The liquid mixture was cooled to -5°C. google.com | Viscous crystals of monododecyl phosphate were formed and separated by filtration. google.com |
| Organophosphorus Flame Retardants | Dichloromethane (B109758), Methanol | Freezing-lipid precipitation | Samples extracted with dichloromethane were subjected to freezing-lipid precipitation using methanol. ifremer.fr | Achieved a mean lipid removal efficiency of 94%. ifremer.fr |
Synthesis of Modified this compound Structures and Analogues
The versatile structure of this compound allows for numerous modifications to synthesize analogues with tailored properties. These modifications can be broadly categorized into changes in the alkyl chains or alterations to the phosphate headgroup.
One primary approach is the synthesis of mixed dialkyl hydrogen phosphates, where the two alkyl chains are different (RO(R'O)PO₂H). A direct method to achieve this is through the oxidative esterification of monoalkyl hydrogen phosphonates. In this process, a monoalkyl hydrogen phosphonate (B1237965) (RO(HO)PHO) is reacted with a stoichiometric amount of a different alcohol (R'OH) in the presence of an oxidizing agent, such as bromine in pyridine (B92270) or a combination of carbon tetrachloride and triethylamine. rsc.org This allows for the controlled introduction of a second, different alkyl group.
Another class of analogues is phosphonates, where a carbon atom is directly bonded to the phosphorus atom (P-C bond), replacing the P-O-C ester linkage. The synthesis of such compounds can be achieved through various methods, including the Michaelis–Arbuzov reaction or the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. beilstein-journals.orgmdpi.com
Furthermore, the phosphate headgroup itself can be modified. For example, phosphoramidates can be synthesized by reacting a dialkyl hydrogen phosphate with an amine, effectively replacing a hydroxyl group with an amino group. The Atherton–Todd reaction is a classic method for this transformation, involving the reaction of a dialkyl phosphite, an amine, and a halogen source like carbon tetrachloride. nih.gov
Table 3: Synthetic Strategies for Modified this compound Analogues
| Analogue Class | General Structure | Synthetic Strategy | Key Reactants |
| Mixed Dialkyl Phosphates | RO(R'O)PO(OH) | Oxidative esterification of monoalkyl phosphonates. rsc.org | Monoalkyl hydrogen phosphonate, Alcohol (R'OH), Oxidizing agent. rsc.org |
| Dialkyl Phosphonates | RP(O)(OR)₂ | Michaelis-Arbuzov or Pudovik reactions. beilstein-journals.orgmdpi.com | Trialkyl phosphite and alkyl halide, or Dialkyl phosphite and carbonyl compound. beilstein-journals.orgmdpi.com |
| Phosphoramidates | (RO)₂P(O)NR'₂ | Atherton-Todd reaction or related methods. nih.gov | Dialkyl phosphite, Amine, Carbon tetrachloride. nih.gov |
Iii. Supramolecular Chemistry and Self Assembly of Didodecyl Hydrogen Phosphate Systems
Fundamental Mechanisms Driving Self-Assembly of Didodecyl Hydrogen Phosphate (B84403)
The aggregation of didodecyl hydrogen phosphate in aqueous solutions is not a random process but is instead directed by a combination of specific intermolecular forces. These forces, though individually weak, collectively provide the thermodynamic impetus for the formation of organized structures. The primary drivers behind the self-assembly of DDHP are hydrophobic interactions, hydrogen bonding, and electrostatic forces.
The strength of hydrophobic interactions is influenced by factors such as the length of the alkyl chains. Longer chains, like the dodecyl groups in DDHP, lead to stronger hydrophobic interactions and a greater tendency to aggregate at lower concentrations.
The phosphate headgroup of this compound is capable of participating in extensive hydrogen bonding networks, which play a crucial role in the stability and structure of the resulting aggregates mdpi.com. The phosphate group contains both hydrogen bond donors (the P-OH group) and acceptors (the P=O and P-O- groups), allowing for the formation of intermolecular hydrogen bonds between adjacent DDHP molecules within an aggregate mdpi.comresearchgate.net.
These hydrogen bonds contribute significantly to the cohesion of the molecules in the self-assembled structures, influencing the packing of the headgroups at the aggregate-water interface. The extent and strength of this hydrogen-bonding network can be influenced by the pH of the solution, which affects the protonation state of the phosphate headgroup.
Electrostatic interactions also play a significant role in the self-assembly of this compound, particularly as the phosphate headgroup can carry a negative charge. The degree of ionization of the phosphate group is pH-dependent. At neutral or alkaline pH, the headgroups will be deprotonated and thus negatively charged, leading to electrostatic repulsion between them nih.gov. This repulsion counteracts the attractive hydrophobic interactions and influences the curvature and size of the resulting aggregates nih.gov.
Conversely, in the presence of counterions (cations) in the solution, these repulsive forces can be screened, allowing the headgroups to pack more closely together. This can lead to changes in the morphology of the aggregates, for instance, promoting the transition from spherical micelles to larger, more complex structures. The balance between attractive and repulsive electrostatic forces is therefore critical in determining the final architecture of the self-assembled system nih.gov.
Formation and Characterization of this compound Aggregate Structures
The interplay of the aforementioned non-covalent forces leads to the formation of various aggregate structures when this compound is dispersed in water. The most common of these are micelles and vesicles, each with distinct structural characteristics and formation processes.
Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual this compound molecules (monomers) in solution begin to associate into spherical or ellipsoidal aggregates called micelles dataphysics-instruments.compharmacyfreak.com. In a micelle, the hydrophobic dodecyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic phosphate headgroups form the outer corona, interacting with the surrounding water molecules dataphysics-instruments.com.
The CMC is a key parameter that characterizes the tendency of an amphiphile to form micelles. It is the concentration at which a significant number of monomers have assembled into micelles. The CMC can be determined experimentally by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or light scattering norlab.com. For ionic surfactants, the presence of electrolytes can significantly lower the CMC by shielding the electrostatic repulsion between the charged headgroups pharmacyfreak.com.
Table 1: Critical Micelle Concentration (CMC) of Selected Dialkyl Phosphates
| Compound | Medium | Temperature (°C) | CMC (mM) |
|---|---|---|---|
| Sodium dodecyl sulfate (analogue) | Water | 25 | 8.2 |
| Dodecylphosphocholine (DPC) | Water | Not Specified | ~1.0 |
Note: Data for closely related or analogous compounds are provided for illustrative purposes due to the limited availability of specific CMC data for this compound.
Under certain conditions, particularly for double-chained amphiphiles like this compound, the molecules can self-assemble into vesicles acs.org. Vesicles are hollow, spherical structures composed of a lipid bilayer that encloses an aqueous core. The bilayer is a two-molecule-thick sheet where the hydrophobic tails of each layer face inward, creating a hydrophobic core, and the hydrophilic headgroups face outward, interacting with the aqueous environment both inside and outside the vesicle.
The formation of a bilayer is favored by the molecular geometry of this compound, where the cross-sectional area of the two dodecyl chains is comparable to that of the phosphate headgroup. This packing arrangement allows for the formation of extended, planar-like structures that can close upon themselves to form vesicles. The stability and fluidity of these bilayers are influenced by the strength of the hydrophobic interactions between the alkyl chains and the hydrogen bonding and electrostatic interactions between the headgroups phospholipid-research-center.com.
Table 2: Properties of Vesicles Formed from Dialkyl Phosphates
| Property | Description | Influencing Factors |
|---|---|---|
| Size | The diameter of the vesicles, which can range from nanometers to micrometers. | Preparation method, concentration, pH, ionic strength. |
| Lamellarity | The number of bilayers forming the vesicle wall (unilamellar or multilamellar). | Preparation method, lipid concentration. |
| Bilayer Thickness | The thickness of the vesicle membrane. | Length of the alkyl chains. |
| Phase Transition Temperature (Tm) | The temperature at which the bilayer transitions from a gel-like to a fluid-like state. | Alkyl chain length and saturation, headgroup interactions. |
This table provides a general overview of the properties of vesicles formed from dialkyl phosphates, which are expected to be similar for this compound.
Cylindrical and Wormlike Micelles in Non-Aqueous Systems
In nonpolar solvents, this compound (DDP), often in conjunction with other species, demonstrates a strong tendency to self-assemble into elongated, flexible aggregates known as cylindrical or wormlike micelles. A notable example is the system formed by DDP and aluminum isopropoxide in decane. Small-angle neutron scattering (SANS) studies have revealed that the aggregates in this system are locally cylindrical and molecularly thin. nist.gov In systems with an excess of the DDP surfactant relative to the aluminum species, the behavior is characteristic of transient, entangled networks of wormlike micelles. nist.gov
These structures arise from the amphiphilic nature of the DDP molecule, where the polar phosphate headgroups orient themselves to create a core, shielded from the nonpolar solvent by the long dodecyl tails. The formation of these extended, one-dimensional structures, as opposed to smaller spherical micelles, is a key factor in the unique viscoelastic properties of these solutions. The mechanism of self-assembly in such nonpolar environments can involve internuclear complexation or networks of hydrogen-bonded headgroups. nist.gov
Supramolecular Polymerization and Network Formation
The formation of long, wormlike micelles is a form of supramolecular polymerization. In this process, individual monomeric units (DDP molecules or their complexes) are linked by non-covalent interactions, such as hydrogen bonding and metal coordination, to form long, polymer-like chains. wikipedia.org These interactions are reversible, allowing the chains to break and reform under different conditions.
In the case of the aluminum-DDP system in decane, a transition from a solution of entangled wormlike micelles to a connected network with physical gel behavior occurs as the stoichiometry approaches equivalence (aluminum:surfactant ratio of 1:3). nist.gov This network formation is rationalized by the creation of localized branch points in the aggregates, facilitated by an excess of aluminum isopropoxide, which can link different cylindrical micelles together. nist.gov This cross-linking transforms the transient, flowing network of individual "polymer" chains into a more rigid, sample-spanning gel structure. The reptation (snake-like movement) of a branched chain is significantly slower than that of an unbranched one, leading to a dramatic increase in the relaxation time and viscosity of the system. nist.gov
Factors Modulating Self-Assembly and Aggregate Morphology
The self-assembly of this compound is highly sensitive to a variety of environmental factors, which can be used to control the morphology of the resulting aggregates and the macroscopic properties of the system.
Influence of Concentration and Temperature on Phase Behavior
Concentration and the stoichiometric ratio of components play a critical role in determining the structure and phase of DDP systems. In the aluminum isopropoxide and DDP system in decane, the rheology and structure are acutely dependent on the ratio of aluminum to surfactant (Al:P). nist.gov A large transition in the system's relaxation time is observed over a narrow composition range near the stoichiometric equivalence of 1:3 (Al:P), signifying the shift from a viscoelastic liquid to a physical gel. nist.gov Further increases in the relative concentration of aluminum lead to a more compact network and can result in phase separation, where excess solvent is expelled from the gel. nist.gov
Impact of pH and Ionic Strength on Self-Assembly
The self-assembly of DDP is strongly influenced by pH due to the ionizable nature of the phosphate headgroup. The protonation state of the non-ester phosphate group changes significantly with pH. For DDP vesicles in aqueous solutions, notable changes in vesicle fusion and headgroup clustering occur around the effective pKa of 5.2. uts.edu.au Lowering the pH leads to protonation of the phosphate, which can alter the hydrogen bonding capabilities and the electrostatic repulsion between headgroups, thereby modifying the packing of the surfactant molecules and the morphology of the aggregates. uts.edu.au
Ionic strength, or the concentration of electrolytes in the solution, also modulates self-assembly. In aqueous systems, increasing ionic strength can screen the electrostatic repulsions between charged phosphate headgroups, which can promote aggregation or changes in micellar shape. researchgate.netnih.gov In polyelectrolyte-enzyme self-assemblies involving phosphate ions, high ionic strength was found to produce a charge screening effect that intensifies hydrogen bond interactions and leads to a more globular structure of the polymer. researchgate.net This principle highlights how the interplay of electrostatic and hydrogen bonding interactions, governed by pH and ionic strength, can be used to tune the final supramolecular structures. nih.govnih.gov
Role of Co-surfactants and Solvents in Modifying Aggregate Structures
The choice of solvent and the addition of co-surfactants or other coordinating species are powerful tools for modifying the aggregate structures of DDP. The formation of wormlike reverse micelles and organogels is inherently tied to the use of nonpolar, non-aqueous solvents like decane. nist.govnih.gov
The aluminum-DDP organogel system is a prime example of the role of a co-species. Here, aluminum isopropoxide is not a passive component but actively participates in the self-assembly, forming complexes with the DDP that drive the formation of cylindrical aggregates. nist.gov Varying the ratio of aluminum isopropoxide to DDP allows for precise control over the system's properties. An excess of surfactant leads to entangled wormlike micelles with Maxwellian rheology, while an excess of aluminum creates branch points that lead to a robust physical gel. nist.gov This demonstrates that co-surfactants or coordinating agents can fundamentally alter the geometry and connectivity of the self-assembled network.
Table 1: Effect of Aluminum-to-Phosphate Ratio on Rheological Properties
| Al:P Ratio | System State | Rheological Behavior |
| < 1:3 | Viscoelastic Liquid (Excess Surfactant) | Maxwellian rheology, characteristic of entangled wormlike micellar systems. |
| ~ 1:3 | Physical Gel (Stoichiometric Equivalence) | Large increase in relaxation time, formation of a connected network. |
| > 1:3 | Phase-Separated Gel (Excess Aluminum) | Formation of localized branch points, compacting the network and expelling solvent. |
This table is a qualitative representation based on findings from studies on aluminum didodecyl phosphate organogels. nist.gov
This compound in Organogel Formation and Rheological Studies
This compound is an effective low molecular weight organogelator, capable of immobilizing organic solvents to form semi-solid, gel-like materials. nist.gov The formation of these organogels is a direct consequence of the supramolecular polymerization of DDP into a three-dimensional network that entraps the solvent. researchgate.net
The rheological properties of these gels have been studied to understand the relationship between their microscopic structure and macroscopic mechanical behavior. nist.gov In the aluminum-DDP system, solutions with excess surfactant exhibit Maxwellian rheology, a behavior typical of reversibly cross-linked polymers or wormlike micelles where stress relaxes through a single dominant mechanism. nist.gov As the system transitions into a physical gel near the 1:3 Al:P ratio, a dramatic shift in rheology is observed, indicating the formation of a more permanent, connected network. nist.gov Such organogels can behave as soft glassy or elastoplastic materials, characterized by a solid-like response at low stress and the ability to flow at higher stress. researchgate.net Rheological techniques like dynamic oscillatory shear are used to measure properties such as the storage modulus (G') and loss modulus (G''), which provide insight into the elasticity and viscosity of the gel network. researchgate.net
Iv. Advanced Research Applications of Didodecyl Hydrogen Phosphate
Applications in Separation Science and Technology
The primary application of didodecyl hydrogen phosphate (B84403) in separation science revolves around its capability as an extractant for metal ions. This property is exploited in several technological frameworks, including liquid-liquid extraction and advanced membrane-based separation systems.
Mechanisms of Metal Ion Extraction by Didodecyl Hydrogen Phosphate
The extraction of metal ions by DDHP is a complex process governed by principles of coordination chemistry. The phosphate group acts as a powerful ligand, forming stable complexes with metal cations, which can then be separated from an aqueous medium into an organic phase.
This compound, similar to other acidic organophosphorus extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA), demonstrates a strong capability to form complexes with a range of metal ions. mdpi.com The extraction mechanism typically involves a cation exchange process where the acidic proton of the phosphate group is exchanged for a metal ion. journals.co.za
The stoichiometry of these complexes can be intricate. For instance, trivalent lanthanide ions (Ln³⁺) have been shown to form neutral, extractable complexes with dialkylphosphoric acids. These complexes often involve three monodeprotonated extractant dimers, resulting in a coordination structure of the type Ln(HA₂)₃. psu.edu Studies on trivalent ions like Lanthanum (La³⁺), Dysprosium (Dy³⁺), and Lutetium (Lu³⁺) with di-n-butyl phosphoric acid (HDBP), a related compound, reveal that the metal ions have direct interactions with six oxygen atoms from the phosphate groups. osti.gov
Research on the extraction of the trivalent actinide, Thorium(IV), from a perchlorate (B79767) solution using DDHP in a chloroform (B151607) diluent has provided specific insights. The study determined that the extracted complex has the general formula Th(ClO₄)₄₋ₙRₙ(HR)₅₋ₙ, where (HR)₂ represents the dimer of DDHP and n can be 1 or 2. squ.edu.omresearchgate.net This indicates that multiple DDHP molecules, in both their deprotonated (R) and neutral dimeric (HR)₂ forms, are involved in coordinating with a single thorium ion.
The interaction of divalent metal ions (M²⁺) with organophosphorus extractants also follows a cation exchange mechanism. The general stoichiometric equation for the complexation of a divalent cation with an extractant like D2EHPA (denoted as HR) can be described as:
M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq) mdpi.com
This indicates that the divalent metal ion is complexed by both deprotonated and neutral extractant molecules.
Table 1: Examples of Metal Ion Complexation with Organophosphorus Extractants
| Metal Ion | Extractant | Typical Complex Stoichiometry | Extraction Mechanism | Source(s) |
|---|---|---|---|---|
| Trivalent Ions | ||||
| Thorium(IV) | This compound (DDHP) | Th(ClO₄)₄₋ₙRₙ(HR)₅₋ₙ | Cation Exchange / Solvation | squ.edu.omresearchgate.net |
| Lanthanides(III) | Di-alkylphosphoric acids | Ln(HA₂)₃ | Cation Exchange | psu.edu |
| Neodymium(III) | HDEHP, HC272, HC302 | Dinuclear complexes (2:6 metal:extractant ratio) at high metal loading | Cation Exchange / Aggregation | anl.gov |
| Divalent Ions | ||||
| Lead(II), Cadmium(II), Zinc(II) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | MR₂(HR)₂ | Cation Exchange | mdpi.comresearchgate.net |
The efficiency of a separation process often hinges on the extractant's ability to selectively target one metal ion over others present in a mixture. The selectivity of organophosphorus extractants like DDHP is influenced by several factors, including the nature of the metal ion (charge, ionic radius), the pH of the aqueous phase, and the molecular structure of the extractant itself. journals.co.za
For trivalent lanthanides, extraction strength generally increases as the ionic radius of the cation decreases across the series from Lanthanum to Lutetium. journals.co.za This trend allows for the separation of different rare-earth elements from one another. However, acidic organophosphorus extractants like HDBP are often considered generally unselective for trivalent lanthanides compared to neutral extractants like TBP. osti.gov
The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle. Processes like TALSPEAK utilize organophosphorus extractants to achieve this separation. osti.gov The subtle differences in complexation behavior between actinides and lanthanides with these extractants are exploited to achieve separation.
The extraction of Thorium(IV) by DDHP is more favorable from perchlorate and nitrate (B79036) solutions than from chloride solutions, indicating that the type of anion in the aqueous phase also plays a role in selectivity. squ.edu.om
This compound in Liquid-Liquid Extraction Processes
Liquid-liquid extraction, or solvent extraction, is a primary technique for separating and purifying metals in hydrometallurgy. osti.gov In this process, an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing the extractant, such as DDHP. squ.edu.om The metal ions form a complex with the extractant and are transferred from the aqueous phase to the organic phase.
A detailed study on the extraction of Thorium(IV) using DDHP dissolved in chloroform provides a clear example of this process. squ.edu.omresearchgate.net The efficiency of this extraction is dependent on several key parameters:
pH of the Aqueous Phase: The distribution coefficient (Kd), which measures the ratio of the metal concentration in the organic phase to that in the aqueous phase, is highly dependent on pH. For Thorium(IV) extraction with DDHP, the Kd value increases as the pH increases from 0.0 to 1.0. squ.edu.om
Extractant Concentration: The extraction efficiency increases with a higher concentration of DDHP in the organic phase. A log-log plot of the distribution coefficient against the DDPA concentration for Thorium(IV) yielded a straight line with a slope of approximately 2.5, indicating that about 2.5 dimer molecules of DDPA are involved in the complexation. squ.edu.omresearchgate.net
Ionic Strength: The distribution of metal ions can also be affected by the ionic strength of the aqueous solution. For Thorium(IV), the Kd value was observed to increase as the ionic strength of the sodium perchlorate solution increased. squ.edu.omju.edu.jo
The thermodynamic properties of the extraction process for Thorium(IV) with DDHP have also been determined, providing insight into the spontaneity and nature of the reaction. squ.edu.om
Table 2: Influence of Experimental Parameters on Thorium(IV) Extraction by DDHP
| Parameter | Condition | Observation | Source(s) |
|---|---|---|---|
| pH | Increased from 0.0 to 1.0 | Distribution coefficient (Kd) increases | squ.edu.om |
| DDHP Concentration | Increased | Distribution coefficient (Kd) increases | squ.edu.omresearchgate.net |
| Ionic Strength | Increased from 0.1 M to 2.0 M | Distribution coefficient (Kd) increases | squ.edu.om |
| Temperature | Increased from 20°C to 39°C | Distribution coefficient (Kd) decreases | squ.edu.om |
Utilization in Membrane Separation Technologies
Membrane separation offers an energy-efficient alternative to traditional extraction methods. researchgate.net Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs) are composite membranes that incorporate a carrier molecule (extractant), like DDHP, into a solid support. mdpi.comnih.gov This configuration facilitates the transport of specific metal ions across the membrane from a feed solution to a receiving (or stripping) solution. mdpi.com
PIMs are typically fabricated by dissolving a base polymer (e.g., cellulose (B213188) triacetate), a carrier (extractant), and often a plasticizer in a volatile solvent. The solution is then cast and the solvent is allowed to evaporate, leaving a thin, stable, and flexible film. mdpi.com While specific studies detailing the fabrication of membranes using DDHP are not abundant, extensive research on the closely related D2EHPA provides a strong model for its potential application. mdpi.comresearchgate.netresearchgate.net In these membranes, D2EHPA acts as the mobile carrier, binding to metal ions at the feed-membrane interface and transporting them across to the membrane-receiving interface, where they are released. researchgate.net
Permeation studies with D2EHPA-containing PIMs have demonstrated high removal efficiencies for various divalent metals. For example, a PIM containing D2EHPA was able to remove 93% of Pb(II) from a nitrate aqueous solution. researchgate.net The permeability of ions through such membranes is influenced by the membrane composition, the properties of the transported ion, and the composition of the aqueous phases. nih.gov
Studies on bilayer membranes made from dihexadecyl phosphate (a related dialkyl phosphate) have shown that membrane fluidity and the physicochemical characteristics of the permeating agent are critical factors in transport efficiency. nih.gov The permeability of nonionic substances is often determined by membrane fluidity, whereas the flux of charged species like protons may occur through a different mechanism. researchgate.net The intrinsic permeability of ionizable compounds through artificial membranes is strongly inhibited by hydrogen bonding capabilities. nih.gov These fundamental studies on related phosphate-based membranes help to inform the potential design and performance of DDHP-based separation membranes.
Phosphate Recovery and Reutilization Methodologies
The recovery of phosphate from wastewater and other sources is critical for environmental protection and resource sustainability. This compound and similar dialkyl hydrogen phosphates are instrumental in solvent extraction or liquid-liquid extraction methods for phosphate recovery. researchgate.net
In these methodologies, an organic solvent containing this compound is mixed with phosphate-laden aqueous solutions. The this compound acts as an extractant, selectively binding with phosphate ions and transferring them from the aqueous phase to the organic phase. This process is driven by the chemical affinity of the phosphate group in the extractant for the phosphate ions in the solution. The long dodecyl chains ensure the solubility of the extractant in the organic solvent and create a distinct phase from the aqueous solution. google.commdpi.com
After the extraction, the two phases are separated. The phosphate, now in the organic phase, can be stripped back into an aqueous solution, often using a strong acid, to yield a concentrated phosphate solution. This recovered phosphate can then be reused, for instance, in the production of fertilizers. Research has shown that a mixture of kerosene (B1165875) and an amine-based extractant can achieve over 80% phosphate extraction efficiency, with a subsequent stripping efficiency of over 90% using sulfuric acid. researchgate.net The reusability of the extractant is a key factor in the economic viability of this process. researchgate.net
Table 1: Phosphate Extraction Efficiency using Solvent Extraction
| Extractant Composition | Phosphate Source | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) |
|---|---|---|---|---|
| Kerosene and Benzyldimethylamine (2:1) | Model Solution | >80 | 6M Sulfuric Acid | >90 |
Hydrogen-Bonded Organic Frameworks in Membrane Applications
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonds. rsc.orgresearchgate.net These materials are gaining attention for their potential in membrane separation technologies due to their tunable porosity, flexibility, and potential for specific molecular recognition. rsc.org
The role of this compound in such systems is linked to its ability to form strong hydrogen bonds. The phosphate group (–PO4H) can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into organized structures. acs.org Research on didodecyl phosphate vesicles has demonstrated the critical role of hydrogen bond formation in the fusion of these membranes, a process that is pH-dependent. acs.org
In the context of HOFs for membrane applications, this compound can be envisioned as a building block or a functional component. Its long, hydrophobic dodecyl chains can provide the necessary structural support and interaction with the lipidic or polymeric components of a membrane, while the phosphate head group participates in the formation of the hydrogen-bonded network that defines the pores and channels of the membrane. rsc.orgmdpi.com This organized structure is crucial for the selective transport of ions and molecules across the membrane. The dynamic and reversible nature of hydrogen bonds also imparts a degree of "smart" functionality to these membranes, allowing their permeability to be controlled by external stimuli like pH. rsc.orgacs.org
Contributions to Advanced Materials Science
Organogels are semi-solid systems in which an organic liquid is immobilized within a three-dimensional network of a gelator. This compound, in the form of its acid or as a salt, has been shown to be an effective low-molecular-weight organogelator. nist.govwikipedia.org
A notable example is the formation of organogels from aluminum isopropoxide and didodecyl phosphoric acid in decane. nist.gov The self-assembly process leads to the formation of locally cylindrical aggregates. The rheological properties and the structure of these gels are highly dependent on the ratio of aluminum to the phosphate surfactant. nist.gov
Characterization of these organogels typically involves:
Rheology: To study the mechanical properties, such as viscosity and elasticity. For instance, with an excess of the surfactant, the system exhibits Maxwellian rheology, which is characteristic of entangled networks of wormlike micelles. nist.gov
Small-Angle Neutron Scattering (SANS): This technique is used to determine the size and shape of the self-assembled structures within the gel. SANS studies have confirmed the presence of molecularly thin, cylindrical aggregates in the aluminum-didodecyl phosphate system. nist.gov
Electron Microscopy: To visualize the three-dimensional network structure of the gel. wikipedia.org
The design of these organogels can be tuned by varying the concentration of the gelator and the composition of the solvent, allowing for the creation of materials with specific mechanical and release properties. nist.govmdpi.com
Table 2: Properties of Aluminum Didodecyl Phosphate Organogels
| Aluminum to Phosphate Ratio | Aggregate Structure | Rheological Behavior |
|---|---|---|
| Excess Surfactant | Entangled wormlike micelles | Maxwellian |
This compound is an amphiphilic molecule, possessing a polar phosphate head group and two long, nonpolar dodecyl tails. This structure imparts significant surface activity, meaning it has a tendency to adsorb at interfaces between two immiscible phases, such as oil and water, or air and water. mdpi.com
At an interface, the hydrophilic phosphate heads orient towards the aqueous phase, while the hydrophobic dodecyl tails orient towards the oil or air phase. This arrangement reduces the interfacial tension between the two phases. mdpi.comresearchgate.net The reduction in interfacial tension is a key factor in the formation and stabilization of emulsions and foams.
The surface activity of this compound can be characterized by measuring the change in surface or interfacial tension as a function of its concentration. Techniques like pendant drop tensiometry can be used to measure these properties dynamically. mdpi.comresearchgate.net The effectiveness of this compound as a surfactant is influenced by factors such as pH, temperature, and the presence of other ions in the system. researchgate.net
Nanoemulsions are dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. mdpi.com Due to their small droplet size, nanoemulsions are kinetically stable and have a large interfacial area, making them suitable for various applications, including drug delivery, food technology, and cosmetics. scielo.brnih.gov
This compound can function as a surfactant or co-surfactant in the formulation of nanoemulsions. smolecule.com Its amphiphilic nature allows it to stabilize the oil-water interface, preventing the coalescence of the nanodroplets. bioline.org.br In an oil-in-water (O/W) nanoemulsion, the dodecyl chains would be embedded in the oil droplets, while the phosphate head groups would be exposed to the continuous aqueous phase. mdpi.com
The formation of nanoemulsions often involves high-energy methods like ultrasonication or high-pressure homogenization, or low-energy methods like phase inversion temperature (PIT) or spontaneous emulsification. researchgate.netscielo.br The choice of surfactant is critical for the formation and stability of the nanoemulsion. Research has shown that the combination of surfactants can be optimized to achieve the desired droplet size and stability. scielo.br For instance, in one study, a stable nanoemulsion was achieved using a combination of surfactants with a final Hydrophile-Lipophile Balance (HLB) of 12. scielo.br
This compound is investigated as a corrosion inhibitor, particularly for metals like steel. The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface. mdpi.comnih.gov
The phosphate head group of the molecule can chemically adsorb onto the metal surface, forming a layer of metal phosphate. mdpi.com This process is thermodynamically favorable. This initial layer can then serve as a base for the organization of the long dodecyl chains, which form a dense, hydrophobic barrier. researchcommons.org This barrier physically isolates the metal from the corrosive environment, preventing the electrochemical reactions that lead to corrosion. researchcommons.orggoogle.com
Phosphate-based inhibitors are generally considered anodic inhibitors, meaning they primarily slow down the anodic reaction (the dissolution of the metal). mdpi.com The effectiveness of the inhibition depends on factors such as the concentration of the inhibitor, the pH of the environment, and the presence of other ions like chlorides. mdpi.comnih.gov The long alkyl chains of this compound enhance its inhibitory effect by creating a more robust and water-repellent protective layer compared to inorganic phosphates.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum isopropoxide |
| Decane |
| Kerosene |
| Benzyldimethylamine |
| Sulfuric acid |
| Water |
Research in Biochemical and Pharmaceutical Systems
This compound (DDHP) is an amphiphilic molecule, characterized by a polar phosphate headgroup and two long, nonpolar dodecyl hydrocarbon tails. This structure imparts surfactant properties, making it a compound of interest for research at the interface of chemistry, biology, and medicine.
Interaction with Biological Membranes and Cellular Permeability
The dual nature of this compound allows it to readily interact with the lipid bilayers that form biological membranes. Its surfactant properties can alter the physical state of these membranes, influencing their integrity, fluidity, and permeability. smolecule.com Research has shown that the incorporation of such amphiphiles can modify the packing of lipid molecules, which in turn affects the transport of substances into and out of the cell. smolecule.comresearchgate.net
The fluidity of a biological membrane is a critical determinant of its permeability to water and small nonionic solutes. researchgate.net By altering membrane fluidity, this compound can influence cellular permeability and, consequently, the uptake of nutrients or drug molecules. smolecule.com This modulation of membrane properties is a key area of investigation for understanding how cellular barriers can be temporarily and controllably breached for therapeutic purposes.
| Membrane Property | Observed Effect of DDHP | Underlying Mechanism | Research Implication |
|---|---|---|---|
| Integrity & Fluidity | Alters membrane fluidity. smolecule.com | Insertion of amphiphilic DDHP molecules into the lipid bilayer disrupts lipid packing. smolecule.comresearchgate.net | Modulation of cellular processes and uptake mechanisms. smolecule.com |
| Permeability | Influences the transport of water, solutes, and drugs across the membrane. smolecule.comresearchgate.net | Changes in membrane fluidity directly correlate with permeability for many nonionic substances. researchgate.net | Potential for enhancing drug delivery across cellular barriers. smolecule.com |
| Membrane Fusion | Induces pH-dependent fusion of vesicles. acs.orguts.edu.au | Protonation of the phosphate headgroup at lower pH alters intermolecular forces and membrane structure. uts.edu.au | Development of pH-sensitive drug release systems. |
Academic Study of Encapsulation and Drug Delivery Systems
The amphiphilic character of this compound makes it a valuable component in the academic study of drug delivery systems. Its ability to self-assemble into structures like vesicles and micelles allows for the encapsulation of therapeutic agents, particularly those that are hydrophobic and have poor water solubility. smolecule.com By entrapping these drugs within the nonpolar core of a micelle or the lipid bilayer of a vesicle, DDHP can create stable formulations for transport through the aqueous environment of the body. smolecule.comnih.gov
Research in this area focuses on how to control the formation and stability of these drug-carrying aggregates. For instance, studies have investigated the self-assembly of aluminum didodecyl phosphate, where the ratio of aluminum to the surfactant critically affects the rheological properties and structure of the resulting organogel, forming networks of cylindrical micelles. nist.gov Such systems are explored for their potential to provide sustained or controlled release of encapsulated drugs.
The ultimate goal of these delivery systems is often to improve the bioavailability of a drug and deliver it to a specific target site. smolecule.com The interaction of the DDHP-based carrier with biological membranes is crucial for the final step of drug release and uptake by the target cells. smolecule.com The principles of encapsulating both hydrophobic and hydrophilic drugs are a significant challenge, and amphiphiles like DDHP are studied to create versatile platforms capable of carrying a wide range of therapeutic molecules. researchgate.net
| System Type | Key Research Finding | Compound(s) Studied | Significance |
|---|---|---|---|
| Vesicles/Micelles | Ability to encapsulate hydrophobic drugs, facilitating transport across biological membranes. smolecule.com | This compound | Improves bioavailability of poorly soluble drugs. smolecule.com |
| Organogels | The ratio of metal ion to DDHP controls the formation of extended cylindrical aggregates and the system's viscoelasticity. nist.gov | Aluminum isopropoxide, this compound | Potential for creating tunable, sustained-release drug depots. |
| pH-Sensitive Systems | Vesicle fusion and potential content release can be triggered by changes in pH. acs.orguts.edu.au | Didodecyl phosphate | Enables targeted drug release in acidic microenvironments, such as tumors or endosomes. nih.gov |
Influence on Protein Behavior at Membrane Interfaces
This compound and similar molecules are studied for their potential to modify the behavior of proteins located at or within cell membranes. smolecule.com These proteins, which include receptors, channels, and enzymes, are critical for cell signaling and transport, and their function is highly dependent on the surrounding lipid environment.
Research has demonstrated that amphiphilic anions can directly influence the activity of membrane-bound enzymes. In one study, amphiphilic anions, a class of molecules that includes DDHP, were found to inhibit the serine base exchange enzyme in rat brain membranes. The findings suggested that these anions interfere with the interaction between the enzyme and its membrane-bound substrate, phosphatidylethanolamine, thereby altering its catalytic activity. nih.gov This effect was more pronounced at a neutral pH compared to the enzyme's optimal alkaline pH. nih.gov
Furthermore, the phosphate moiety itself can have a direct impact on protein structure. Studies on engineered silk proteins have shown that increasing concentrations of phosphate ions can induce irreversible conformational changes, promoting the formation of β-sheet structures from random coils. nih.gov This can lead to changes in protein solubility and stiffness. nih.gov At the membrane interface, such conformational changes in a protein could profoundly affect its function. The presence of the phosphate headgroups of DDHP within the membrane interface could similarly influence the folding and stability of integral and peripheral membrane proteins, a crucial aspect of understanding cell signaling and drug action mechanisms. smolecule.comnih.gov
V. Spectroscopic and Analytical Characterization Methodologies for Didodecyl Hydrogen Phosphate
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within DDHP.
FTIR spectroscopy is instrumental in confirming the presence of key functional groups in didodecyl hydrogen phosphate (B84403). The spectrum of DDHP is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of these bands provides a molecular fingerprint of the compound.
Key vibrational frequencies observed in the FTIR spectrum of DDHP are associated with the phosphate group and the dodecyl chains. The P=O stretching vibration is a prominent feature, typically appearing in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations are also significant and are generally observed in the 920-1088 cm⁻¹ range. confex.com The broad absorption band corresponding to the O-H stretch of the phosphate group is another defining characteristic. Additionally, the C-H stretching and bending vibrations of the long alkyl chains are readily identifiable. The KBr-pellet method is often preferred for obtaining clear and detailed spectra of solid DDHP samples. confex.com
Table 1: Characteristic FTIR Peaks for Didodecyl Hydrogen Phosphate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching (Phosphate) | Broad band | researchgate.net |
| C-H Stretching (Alkyl) | 2850 - 2960 | researchgate.net |
| P=O Stretching | 1200 - 1300 | confex.com |
| P-O-C Stretching | 920 - 1088 | confex.com |
| O-P-O Bending | 500 - 670 | confex.com |
Raman spectroscopy offers complementary information to FTIR, particularly for analyzing the skeletal vibrations of the alkyl chains and the phosphate backbone. As a non-destructive technique, it is well-suited for studying DDHP in various states, including in solution and within complex matrices. nih.govamericanpharmaceuticalreview.com The technique provides a molecular fingerprint based on the inelastic scattering of monochromatic light. mdpi.com
In the context of DDHP, Raman spectroscopy can be used to investigate the conformational order of the dodecyl chains in self-assembled structures. Changes in the intensity and position of Raman bands corresponding to C-C and C-H vibrations can indicate transitions between ordered (crystalline) and disordered (liquid-like) states. The phosphate group also gives rise to characteristic Raman signals, with peaks near 800 cm⁻¹ and 1100 cm⁻¹ being attributed to the phosphate groups. nih.gov This makes Raman a valuable tool for studying the effects of temperature, concentration, and interactions with other molecules on the structure of DDHP assemblies. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed atomic-level information about the structure, dynamics, and chemical environment of this compound. Both ¹H and ³¹P NMR are routinely used for its characterization.
¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within the DDHP molecule. The chemical shifts of the protons in the dodecyl chains and the acidic proton of the phosphate group are distinct. For instance, in a CDCl₃ solvent, the acidic proton of the phosphate group can appear as a broad singlet at a chemical shift (δ) of around 11.69 ppm. aalto.fi The protons of the methylene (B1212753) groups along the alkyl chains typically resonate in the range of 1.2-1.7 ppm, while the terminal methyl protons appear at approximately 0.88 ppm.
³¹P NMR is particularly powerful for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.com It provides a direct probe of the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of DDHP in CDCl₃ shows a characteristic chemical shift, with reported values around 1.85 and 1.86 ppm. aalto.fi This technique is highly sensitive to the bonding and electronic environment of the phosphorus center, making it excellent for identifying the presence of DDHP and for detecting any phosphorus-containing impurities. mdpi.comhuji.ac.il The presence of a single, sharp peak in the ³¹P NMR spectrum is often indicative of a pure sample.
Table 2: Representative NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | CDCl₃ | ~11.69 | singlet | P-OH | aalto.fi |
| ¹H | CDCl₃ | ~4.01 | multiplet | -OCH₂- | chemicalbook.com |
| ¹H | CDCl₃ | ~1.67 | multiplet | -OCH₂CH₂ - | chemicalbook.com |
| ¹H | CDCl₃ | ~1.26 | multiplet | -(CH₂)₉- | chemicalbook.com |
| ¹H | CDCl₃ | ~0.88 | triplet | -CH₃ | chemicalbook.com |
| ³¹P | CDCl₃ | ~1.85 - 1.86 | singlet | P | aalto.fi |
Beyond simple one-dimensional spectra, advanced NMR techniques are employed to study the complex, self-assembled structures that DDHP can form, such as micelles, vesicles, or organogels. nist.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different parts of the DDHP molecules in these assemblies. mdpi.com
Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of non-crystalline or poorly soluble DDHP aggregates. mdpi.com Techniques such as Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, providing crucial constraints for structural modeling. mdpi.comcreative-biostructure.com Furthermore, low-temperature NMR studies can help to elucidate the nature of hydrogen bonding and the stoichiometry of self-associates, such as cyclic dimers or trimers, that may form in solution. researchgate.net These advanced methods are critical for understanding the supramolecular chemistry of this compound.
X-ray Diffraction and Scattering Techniques for Structural Insights
X-ray diffraction (XRD) and scattering techniques are indispensable for determining the long-range order and packing of this compound molecules in both crystalline and aggregated states. When single crystals of DDHP are available, single-crystal X-ray diffraction can provide a precise three-dimensional structure of the molecule, including bond lengths and angles. nih.gov
For self-assembled systems like the organogels formed by aluminum didodecyl phosphate, X-ray diffraction studies have been used to propose structural models. nist.gov These studies have suggested the formation of long, cylindrical aggregates where an aluminum core is surrounded by the dialkyl phosphate groups. nist.gov Powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of DDHP powders and to study phase transitions as a function of temperature. dntb.gov.ua Small-angle X-ray scattering (SAXS) is another powerful technique used to investigate the size, shape, and arrangement of DDHP aggregates in solution or in gel phases, providing information on the nanoscale organization of these systems.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the long-range ordered structures in solid materials. mdpi.com For this compound, which is a solid at room temperature, XRD is used to identify its crystalline phase, determine the unit cell dimensions, and understand the packing of molecules. oup.com Long-chain alkyl phosphates, including this compound, typically exhibit a lamellar or layered structure, where the molecules arrange into bilayers with the polar phosphate head groups forming a plane and the dodecyl chains extending outwards. mdpi.commdpi.com
Interactive Table: Typical XRD Parameters for Crystalline Phase Analysis of Alkyl Phosphates
| Parameter | Description | Typical Value/Range | Research Finding |
| Radiation Source | The source of X-rays used for the diffraction experiment. | Cu Kα (λ = 1.5406 Å) | This is a standard laboratory X-ray source for powder XRD analysis. |
| 2θ Range | The angular range over which the diffraction pattern is recorded. | 2° - 40° | A broad range is used to capture both low-angle reflections indicative of long-range order (layering) and wide-angle reflections related to short-range order (chain packing). mdpi.com |
| Key Reflections | Characteristic diffraction peaks indicating specific structural features. | Low-angle (2-6° 2θ) | Corresponds to the lamellar bilayer d-spacing, a hallmark of self-assembling long-chain amphiphiles. mdpi.com |
| d-spacing (d₁₀₀) | The interplanar distance of the primary lamellar reflection. | > 2.0 nm | The value is dependent on chain length and tilt but is expected to be significant, reflecting the bilayer thickness. Studies on related octacalcium phosphate-succinate showed a d-spacing of 2.13 nm. researchgate.net |
| Phase Identification | Matching the experimental pattern to a reference database. | ICDD PDF-2/4 | The International Centre for Diffraction Data (ICDD) database is the standard for phase identification, though specific entries for novel compounds may be absent. mdpi.com |
Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanoscale (1-1000 nm), making it ideal for studying the self-assembled aggregates of this compound in solution. acs.org SANS is particularly effective in analyzing surfactant systems because it can distinguish between different components of a complex fluid, such as the surfactant, solvent, and any additives. rsc.org This is often achieved through contrast variation, where the scattering length density of the solvent is adjusted (e.g., by using mixtures of normal and deuterated solvents) to match that of a specific component, effectively making it "invisible" to neutrons. mdpi.com
Studies on related trialkyl phosphate systems have used SANS to investigate the formation of reverse micelles, which is a phenomenon driven by the aggregation of extracted species. rsc.orgtandfonline.com In the case of an aluminum didodecyl phosphate organogel, SANS data revealed that the aggregates are locally cylindrical and molecularly thin. mdpi.com By fitting the scattering data to various models (e.g., sphere, cylinder, lamellae), quantitative information about the size, shape, and aggregation number of the micelles can be extracted. tandfonline.com
Interactive Table: SANS Analysis for Characterizing this compound Aggregates
| Parameter | Description | Typical Finding/Model | Significance |
| Scattering Vector (q) | The parameter space explored, related to the scattering angle and neutron wavelength. q = (4π/λ)sin(θ). | 0.003 - 0.5 Å⁻¹ | This range allows for the probing of structures from a few nanometers to over 100 nm in size. |
| Contrast Variation | Using deuterated solvents (e.g., D₂O, deuterated alkanes) to highlight specific parts of the aggregate structure. | Deuterated dodecane (B42187) (n-C₁₂D₂₆) provides excellent contrast for hydrocarbon-based aggregates. rsc.org | Enables the determination of the core-shell structure of micelles or the overall shape of the aggregate without interference from the solvent signal. mdpi.com |
| Form Factor P(q) | Describes the scattering from a single, isolated particle. | Models for spheres, cylinders, or ellipsoids are fitted to the data. | Reveals the fundamental shape of the self-assembled aggregates (e.g., spherical micelles, worm-like micelles). tandfonline.com |
| Structure Factor S(q) | Describes the interactions and correlations between different particles. | Baxter's sticky hard-sphere model is often used for interacting micelles. rsc.orgtandfonline.com | Provides information on inter-aggregate interactions, such as attractive or repulsive forces, which can lead to phenomena like third-phase formation. rsc.org |
| Radius of Gyration (Rg) | A measure of the overall size of the aggregate. | Can be determined from the low-q region of the scattering curve using the Guinier approximation. | Provides a model-independent estimation of the aggregate size. |
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization
Similar to SANS, Small-Angle X-ray Scattering (SAXS) is a key technique for analyzing structures at the nanoscale. anton-paar.com SAXS measures the scattering of X-rays by a sample as a function of the scattering angle, providing information on the size, shape, and distribution of nanoscale objects like micelles, vesicles, and nanoparticles. xenocs.com The scattering arises from differences in electron density within the sample. For surfactants like this compound, there is a significant electron density contrast between the polar phosphate head groups, the nonpolar alkyl tails, and the surrounding solvent.
SAXS has been successfully used to study the self-assembly of various phosphate-containing amphiphiles. For instance, research on monododecyl phosphate has used SAXS to characterize the formation of highly ordered bilayer lamellar structures in composites. mdpi.com In studies of polymerization-induced self-assembly, SAXS has been used to monitor morphological transitions between spherical, worm-like, and vesicular nanoparticles in real-time. rsc.org For this compound, SAXS analysis of its solutions would yield critical data on the type of aggregates formed (e.g., micelles or vesicles), their average size, and their internal structure. nih.gov
Interactive Table: SAXS Parameters for Nanoscale Analysis of this compound
| Parameter | Description | Information Obtained | Example Application |
| Radius of Gyration (Rg) | A measure of the root-mean-square distance of the object's parts from its center of mass, derived from the Guinier plot (ln(I) vs. q²). | Overall particle size. | Determining the size of this compound micelles in an aqueous solution. malvernpanalytical.com |
| Pair-Distance Distribution Function P(r) | The distribution of distances between all pairs of points within a particle, obtained by Fourier transformation of the scattering curve. | Particle shape and maximum dimension (Dmax). | Distinguishing between spherical and elongated (cylindrical) aggregates. nih.gov |
| Porod Analysis | Analysis of the high-q region of the scattering curve. | Surface-to-volume ratio of the scattering objects. | Characterizing the interface between the surfactant aggregates and the solvent. malvernpanalytical.com |
| Form Factor Fitting | Fitting the entire scattering curve to a mathematical model of a specific shape (e.g., sphere, core-shell sphere, cylinder). | Detailed structural parameters like core radius, shell thickness, and particle length. | Modeling the this compound micelle as a core-shell structure with a hydrophobic core and a hydrophilic phosphate shell. rsc.org |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. nih.gov The molecular weight of this compound (C₂₄H₅₁O₄P) is 434.6 g/mol . sigmaaldrich.com In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion can break apart into smaller, characteristic fragment ions.
The fragmentation of organophosphorus compounds, including alkyl phosphates, is well-studied. mdpi.com For this compound, the major fragmentation pathways under techniques like electrospray ionization (ESI) or electron ionization (EI) would involve the cleavage of the ester (P-O-C) and C-O bonds. mdpi.comoup.com A common fragmentation pattern for alkyl phosphates is the loss of one or both alkyl chains. This often occurs via a McLafferty-type rearrangement, where a hydrogen atom is transferred to the phosphate group, leading to the elimination of a neutral alkene (dodecene, C₁₂H₂₄) and the formation of a smaller phosphate-containing ion. mdpi.com Sequential losses can lead to the formation of the stable phosphoric acid ion [H₃PO₄]⁺ or related fragments. mdpi.com
Interactive Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| 435.36 | [C₂₄H₅₂O₄P]⁺ | Protonated molecular ion [M+H]⁺. |
| 267.16 | [C₁₂H₂₈O₄P]⁺ | Loss of one dodecyl group as dodecene (C₁₂H₂₄) via hydrogen rearrangement from the [M+H]⁺ ion. |
| 249.15 | [C₁₂H₂₆O₃P]⁺ | Loss of dodecanol (B89629) (C₁₂H₂₅OH) from the [M+H]⁺ ion through cleavage of the C-O bond. |
| 171.05 | [C₁₂H₂₅]⁺ | Dodecyl carbocation formed by cleavage of the O-C bond. |
| 99.00 | [H₄PO₄]⁺ | Formed after the loss of both dodecyl chains as dodecene. A characteristic ion for many alkyl phosphates. mdpi.com |
Chromatographic Techniques for Purity and Separation Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity, quantifying its concentration in various matrices, and analyzing for the presence of impurities such as starting materials, by-products, or residual solvents.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of non-volatile or thermally labile compounds like this compound. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
The analysis of phosphate-containing compounds can present challenges, as the phosphate groups can interact with the stainless steel surfaces of standard HPLC systems, leading to poor peak shape (tailing) and reduced recovery. chromatographyonline.comchromatographyonline.com Therefore, the use of bio-inert or metal-free HPLC systems is often recommended. A typical approach for this compound would be reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The long dodecyl chains give the molecule significant hydrophobic character, leading to strong retention on a C18 column. Detection can be achieved using various detectors, including UV (if an appropriate chromophore is present or derivatized), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS). zodiaclifesciences.com
Interactive Table: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Description | Typical Condition | Rationale/Significance |
| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The long C18 alkyl chains provide strong hydrophobic retention for the dodecyl chains of the analyte. |
| Mobile Phase A | The weaker solvent in the gradient. | 0.1 M Phosphate Buffer in Water | Buffers the mobile phase pH to ensure consistent ionization state of the acidic phosphate group. |
| Mobile Phase B | The stronger, organic solvent in the gradient. | Acetonitrile (ACN) | A common organic modifier in reversed-phase HPLC used to elute strongly retained compounds. |
| Elution Mode | The process of passing the mobile phase through the column. | Gradient Elution (e.g., 20% to 95% B over 20 min) | A gradient is necessary to elute the strongly retained this compound while also separating it from more polar impurities. |
| Flow Rate | The speed at which the mobile phase moves through the system. | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Detector | The device used to detect the compound as it elutes from the column. | ELSD, CAD, or MS | These detectors do not require a chromophore and are suitable for detecting compounds like alkyl phosphates. zodiaclifesciences.comhelixchrom.com |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. aip.org this compound itself is a large, non-volatile molecule with a very low vapor pressure and is not amenable to direct GC analysis without derivatization. However, GC is the ideal and most common method for the analysis of volatile impurities that may be present in a sample of this compound. researchgate.netresearchgate.net
These volatile components typically include residual solvents from the synthesis and purification process (e.g., acetone, toluene, isopropanol) or volatile by-products. chromatographyonline.comrasayanjournal.co.in The most common technique for this purpose is Headspace Gas Chromatography (HS-GC). shimadzu.com In HS-GC, the sample is heated in a sealed vial, causing volatile components to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC system, preventing non-volatile matrix components like this compound from contaminating the instrument. chromatographyonline.com Detection is typically performed with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. rasayanjournal.co.in
Interactive Table: Typical HS-GC Parameters for Analysis of Volatile Impurities
| Parameter | Description | Typical Condition | Rationale/Significance |
| Technique | The method of sample introduction. | Headspace (HS) Sampling | Prevents contamination of the GC system by the non-volatile this compound matrix. shimadzu.com |
| Column | The stationary phase where separation occurs. | ZB-624, DB-WAX, or similar (e.g., 30 m x 0.53 mm, 3.0 µm) | A polar to mid-polarity column is chosen for good separation of common residual solvents. rasayanjournal.co.ininnovareacademics.in |
| Carrier Gas | The inert gas that moves the analytes through the column. | Nitrogen or Helium | Standard carrier gases for GC analysis. |
| Oven Program | The temperature profile of the GC oven during the analysis. | Isothermal (e.g., 80 °C) or Gradient (e.g., 40 °C to 220 °C) | The program is optimized to achieve baseline separation of all expected volatile impurities. shimadzu.com |
| HS Vial Temp. | The temperature at which the sample is equilibrated. | 80 - 120 °C | Set high enough to ensure sufficient partitioning of volatiles into the headspace without degrading the sample. shimadzu.com |
| Detector | The device used to detect the volatile components. | Flame Ionization Detector (FID) | Provides excellent sensitivity for a wide range of organic volatile impurities. rasayanjournal.co.in |
Thermal Analysis Techniques
Thermal analysis is fundamental to understanding the temperature-dependent properties of this compound. These methods measure changes in the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of this compound. nih.govusm.my This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. usm.my When the sample undergoes a physical transformation, such as melting or crystallization, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the reference. usm.my
DSC analysis provides key information about:
Phase Transition Temperatures : The temperatures at which events like melting (endothermic) and crystallization (exothermic) occur. senpharma.vniiti.ac.in
Enthalpy of Transitions : The amount of heat absorbed or released during a phase change, which can be calculated by integrating the area under the DSC peak. senpharma.vn
Purity : The shape of the melting peak can indicate the purity of the sample, with purer compounds generally exhibiting sharper, more symmetrical peaks. senpharma.vn
The data obtained from DSC is instrumental in constructing phase diagrams and understanding the thermodynamic properties of this compound systems. iiti.ac.in
| Parameter | Description | Type of Event |
|---|---|---|
| Phase Transition Temperature (Tm, Tc) | Temperature at which a phase change occurs (e.g., melting, crystallization). senpharma.vniiti.ac.in | Endothermic or Exothermic |
| Enthalpy of Transition (ΔH) | Heat absorbed or released during a phase transition. senpharma.vn | Endothermic or Exothermic |
| Heat Capacity (Cp) | Amount of heat required to raise the temperature of the sample by a certain amount. senpharma.vn | Not a transition |
| Glass Transition Temperature (Tg) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. usm.myiiti.ac.in | Step change in baseline |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is crucial for determining the thermal stability of this compound. The instrument consists of a high-precision balance, a furnace, and a purge gas system to control the environment. etamu.edu
During a TGA experiment, the sample is heated at a constant rate, and its mass is continuously recorded. etamu.edu A plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material decomposes. The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net
Studies on related organophosphate compounds have utilized TGA to understand their decomposition pathways. beilstein-journals.org For instance, the analysis can reveal the loss of volatile components or the complete breakdown of the organic structure at elevated temperatures. researchgate.net The thermal stability data is vital for applications where the material might be exposed to high temperatures.
| Parameter | Description |
|---|---|
| Onset Temperature of Decomposition (Tonset) | The temperature at which significant mass loss begins. beilstein-journals.org |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum, identified from the DTG curve. beilstein-journals.org |
| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. |
Microscopic Characterization of Assembled and Interfacial Structures
Microscopy techniques are indispensable for visualizing the morphology and structure of this compound assemblies, such as vesicles or layers, at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. nist.govciqtekglobal.com In SEM, a focused beam of electrons is scanned across the surface of a sample. nist.gov The interaction of the electrons with the sample produces various signals, primarily secondary electrons, which are collected by a detector to form an image. The images provide detailed information about the surface features, shape, and size of the assembled structures of this compound.
Sample preparation for SEM is a critical step and typically involves fixing, dehydrating, and coating the sample with a conductive material, such as gold, to prevent charge buildup from the electron beam. acta-microscopica.org For instance, in studies involving vesicles, SEM can reveal their spherical shape and surface texture.
Transmission Electron Microscopy (TEM) for Internal Structure Visualization
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and is capable of visualizing the internal structure of materials. sci-hub.se In TEM, a beam of electrons is transmitted through an ultra-thin specimen. sci-hub.se The electrons that pass through are focused by a series of magnetic lenses to form an image on a detector. sci-hub.se
TEM is particularly useful for observing the lamellar structure of this compound assemblies, such as the bilayer of vesicles. researchgate.net Sample preparation for TEM is more demanding than for SEM, often requiring the sample to be thinly sectioned or prepared on a support grid. sci-hub.seiitb.ac.in Cryo-TEM, where the sample is flash-frozen in a vitrified state, is often used to preserve the native structure of hydrated assemblies like vesicles. iitb.ac.in
| Technique | Principle | Information Obtained | Typical Resolution | Sample Preparation |
|---|---|---|---|---|
| SEM | A focused electron beam scans the surface, and secondary electrons are detected to form an image. nist.gov | Surface topography, morphology, size, and shape of assemblies. ciqtekglobal.com | Nanometer scale. | Fixing, dehydration, and conductive coating are often required. acta-microscopica.org |
| TEM | An electron beam is transmitted through an ultra-thin sample, and the transmitted electrons form an image. sci-hub.se | Internal structure, lamellarity, size, and shape of assemblies. sci-hub.seresearchgate.net | Sub-nanometer to atomic scale. sci-hub.se | Ultra-thin sectioning or deposition on a support grid; cryo-fixation for hydrated samples. sci-hub.seiitb.ac.in |
Atomic Force Microscopy (AFM) for Topography and Nanoscience Applications
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional topographical images of a sample's surface with extremely high resolution. bruker.com An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. bruker.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographic map. nih.gov
AFM is particularly advantageous for studying this compound because it can be operated in various environments, including air and liquid. uvsq.fr This allows for the imaging of assemblies in their native, hydrated state without the need for extensive sample preparation like drying or coating. nih.gov AFM can be used to measure the height, width, and surface roughness of this compound layers or vesicles. researchgate.net Furthermore, advanced AFM modes can probe nanomechanical properties such as adhesion and elasticity. uvsq.fr
Vi. Computational and Theoretical Investigations of Didodecyl Hydrogen Phosphate
Molecular Dynamics Simulations of Didodecyl Hydrogen Phosphate (B84403) Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of amphiphilic molecules like DDHP into larger, ordered structures. These simulations model the movement of atoms and molecules over time based on classical mechanics, revealing the driving forces and mechanisms behind self-assembly.
Research Findings:
Atomistic MD simulations performed on didodecyl phosphate (DDP), the deprotonated form of DDHP, as part of a complex with polypeptides, demonstrate its capacity to self-assemble into well-defined bilayers. nih.gov In these simulations, the hydrophobic dodecyl tails are uniformly distributed and oriented away from the aqueous phase, while the charged phosphate head groups remain exposed to the solvent, forming a stable membrane structure. nih.govresearchgate.net The simulations show the DDP residues forming the hydrophobic core of the membrane, with density profiles confirming a clear separation between the hydrophobic tails, the phosphate heads, and the surrounding water. researchgate.net
The primary driving forces for the self-assembly of DDHP and similar surfactants are a combination of hydrophobic and electrostatic interactions. mdpi.com MD simulations of various surfactant systems reveal that the hydrophobic effect, which drives the aggregation of the nonpolar alkyl tails to minimize their contact with water, is essential. mdpi.comresearchgate.net This process is complemented by electrostatic interactions and hydrogen bonding between the polar phosphate headgroups and water molecules. mdpi.comresearchgate.net The balance between the attractive van der Waals forces among the alkyl chains and the repulsive electrostatic forces among the negatively charged phosphate headgroups dictates the final morphology and stability of the aggregates. mdpi.com
Simulations of analogous long-chain phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), show a spontaneous aggregation process that often proceeds through a bicellar (disk-like) intermediate before closing to form a spherical vesicle. rug.nl This process is driven by the minimization of the surface area between the lipid tails and water. rug.nl For DDHP, a similar pathway can be inferred, where individual molecules or small clusters coalesce into larger aggregates that eventually form stable vesicles or lamellar sheets.
| Interaction Pair | Interaction Type | Energy (kJ/mol) | Driving Force Contribution |
|---|---|---|---|
| Surfactant Tails - Surfactant Tails | van der Waals | -150 | Strongly Attractive (Hydrophobic Association) |
| Surfactant Heads - Surfactant Heads | Electrostatic | +80 | Repulsive (Limits Packing Density) |
| Surfactant Heads - Water | Electrostatic & H-Bonding | -250 | Strongly Attractive (Solvation) |
| Surfactant Tails - Water | van der Waals | +20 | Unfavorable (Drives Aggregation) |
Quantum Chemical Calculations for Electronic Structure and Interaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interaction mechanisms. mpg.de These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.
Research Findings:
For dialkyl phosphates, DFT calculations are used to optimize the molecular geometry and analyze the electronic structure. scirp.orgscirp.org Such calculations on analogs like dihexadecyl gemini (B1671429) phosphates show how the length and conformation of the alkyl chains influence the packing and stability of monolayers. scirp.orgscirp.org For DDHP, DFT would reveal the precise bond lengths, angles, and charge distribution. The phosphate group is highly polarized, with the phosphoryl oxygen (P=O) and the ester oxygens (P-O-C) holding significant negative partial charges.
The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. In phosphate esters, the HOMO is typically localized on the non-bonding p-orbitals of the oxygen atoms, making them effective electron donors and sites for hydrogen bonding and metal coordination. rsc.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity. mdpi.com
Natural Bond Orbital (NBO) analysis, a post-calculation method, can further detail the nature of bonding and lone pairs. rsc.org For phosphate esters, the ester oxygen atom is found to have sp²-like hybridization, with one p-orbital lone pair interacting with orbitals of the adjacent organic moiety, influencing the C-O-P geometry and reactivity. rsc.org These electronic features are critical for understanding how DDHP interacts with other molecules, surfaces, and ions.
| Parameter | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.0 to +2.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 8.0 to 11.0 eV | Relates to chemical stability and low reactivity. |
| Mulliken Charge on P=O Oxygen | -0.7 to -0.9 e | Primary site for electrophilic attack and metal coordination. |
| Mulliken Charge on P Atom | +1.2 to +1.5 e | Electrophilic center. |
Predictive Modeling of Metal Ion Complexation and Binding Free Energies
DDHP is widely used as an extractant for metal ions, particularly lanthanides and actinides. Predictive computational models are invaluable for understanding the selectivity and efficiency of this process by calculating the thermodynamics of complexation.
Research Findings:
Computational models for metal ion complexation typically combine quantum mechanics (for the coordination sphere) and molecular mechanics (for the bulk system) or use advanced MD techniques. mdpi.compnas.org DFT calculations are employed to determine the structure of the metal-DDHP complex, showing that the metal ion is typically coordinated by the phosphoryl oxygen atoms of several DDHP molecules. rsc.org In nonpolar solvents, DDHP exists as a dimer, and it is this dimeric unit that often acts as the primary chelating agent. rsc.org
The binding free energy (ΔG_bind), a key measure of complex stability, can be calculated using thermodynamic integration or potential of mean force (PMF) methods in MD simulations. nih.gov These calculations simulate the physical process of bringing the ion and ligand together and compute the associated energy changes. nih.gov For instance, studies on the binding of Ca²⁺ and Mg²⁺ to simple phosphate anions have successfully used PMF calculations to reproduce experimental binding free energies. nih.gov The results show that binding becomes more favorable as the negative charge on the phosphate increases. nih.gov
For lanthanide complexation with analogous organophosphorus extractants, calculations show that complexation significantly enhances chemical reactivity. rsc.org The binding enthalpy (ΔH_binding) can be calculated to quantify the strength of the interaction, with negative values indicating a favorable binding process compared to the ion's hydration. mdpi.com These predictive models allow for the rational design of extractants by correlating molecular structure with binding affinity and selectivity for specific metal ions. mdpi.com
| Phosphate Species | Cation | Calculated ΔG_bind (kcal/mol) | Experimental ΔG_bind (kcal/mol) |
|---|---|---|---|
| H₂PO₄⁻ | Ca²⁺ | -1.7 | -1.7 |
| H₂PO₄⁻ | Mg²⁺ | -2.1 | -2.1 |
| HPO₄²⁻ | Ca²⁺ | -4.1 | -4.1 |
| HPO₄²⁻ | Mg²⁺ | -4.4 | -4.4 |
Theoretical Frameworks for Understanding Aggregate Formation and Stability
The formation of aggregates like micelles and vesicles by surfactants is governed by fundamental thermodynamic principles. Theoretical frameworks describe the balance of forces that lead to their formation and determine their stability.
Research Findings:
The primary theoretical basis for the self-assembly of DDHP is the hydrophobic effect. This principle describes the thermodynamic penalty associated with the disruption of the hydrogen-bonding network of water by the nonpolar dodecyl chains. The system minimizes its free energy by sequestering these hydrophobic tails into the interior of an aggregate, thereby reducing the unfavorable interface with water. This process is entropically driven.
The stability of the resulting aggregates is described by the interplay of several forces. These include:
Hydrophobic Attraction: The cohesive van der Waals forces between the alkyl chains in the aggregate's core.
Headgroup Repulsion: The electrostatic repulsion between the negatively charged phosphate headgroups, which opposes aggregation and favors a larger surface area per molecule.
Surface Tension: The energy associated with the interface between the hydrophobic core and the aqueous solvent.
Aggregate stability is highly dependent on external conditions such as pH, ionic strength, and temperature. royalsocietypublishing.org Increasing the ionic strength of the solution can screen the electrostatic repulsion between phosphate headgroups, allowing for tighter packing and potentially inducing a change in aggregate morphology (e.g., from spherical micelles to cylindrical ones or vesicles). royalsocietypublishing.org The pH determines the protonation state of the phosphate headgroup; at low pH, the headgroup is neutral (phosphoric acid), reducing repulsion and favoring the formation of bilayers and vesicles, while at neutral or high pH, the deprotonated, charged headgroup favors micelles.
The aggregate hierarchy concept, though developed for soil science, provides a useful model where smaller, persistent microaggregates can assemble into larger macroaggregates through weaker forces. issas.ac.cnresearchgate.net Similarly, for DDHP, individual molecules form primary aggregates (micelles or vesicles) which can, under certain conditions, interact to form more complex structures. The stability of these structures is a dynamic equilibrium, constantly influenced by the exchange of individual surfactant molecules (monomers) with the surrounding solution. royalsocietypublishing.org
Vii. Research Trends and Future Directions for Didodecyl Hydrogen Phosphate
Emerging Research Areas and Novel Functionalization Strategies
Recent research has highlighted the potential of dialkyl phosphates, including DDHP, in the development of advanced materials, particularly in the realms of nanotechnology and biomedical applications.
One of the key emerging areas is the use of long-chain dialkyl phosphates in the formation of self-assembled monolayers (SAMs). For instance, dodecyl phosphate (B84403) has been shown to spontaneously assemble on titanium and titanium oxide surfaces, forming densely packed monolayers. researchgate.net This ability to modify surfaces at the molecular level opens up possibilities for controlling the surface chemistry and interfacial tension of materials, which is crucial in applications like medical implants to improve biocompatibility. researchgate.net
Novel functionalization strategies are being explored to enhance the capabilities of DDHP. A prominent approach involves leveraging the phosphate headgroup for anchoring functional molecules onto surfaces or nanoparticles. For example, poly(ethylene glycol)-phosphate (PEG-phosphate) has been used to functionalize the surface of gadolinium oxide nanoparticles for biomedical imaging applications. nih.gov This strategy demonstrates the strong affinity of the phosphate group for metal oxide surfaces, creating stable, hydrophilic, and biocompatible coatings. nih.gov Similar functionalization of DDHP could be employed to create tailored surfaces with specific properties.
Furthermore, the amphiphilic nature of DDHP makes it a candidate for creating organized molecular assemblies like vesicles and micelles, which are of significant interest for drug delivery systems. smolecule.com The encapsulation of hydrophobic drugs within these structures can improve their bioavailability and facilitate their transport across biological membranes. smolecule.com
The application of similar long-chain dialkyl phosphates, such as dihexadecylphosphate (DHP), in the development of electrochemical sensors and biosensors is another promising research direction. researchgate.net DHP has been used in conjunction with electroactive nanomaterials like carbon nanotubes and gold nanoparticles to create robust and sensitive sensor platforms. researchgate.net This suggests that DDHP could also be a valuable component in the fabrication of advanced sensing devices.
A summary of emerging research areas for long-chain dialkyl phosphates is presented in the table below.
| Research Area | Description | Potential Application of DDHP |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of ordered molecular layers on surfaces. | Surface modification of medical implants, control of interfacial properties. researchgate.net |
| Nanoparticle Functionalization | Coating of nanoparticles to impart specific properties like stability and biocompatibility. | Development of contrast agents for medical imaging, targeted drug delivery. nih.gov |
| Drug Delivery Systems | Encapsulation of therapeutic agents in self-assembled structures like micelles or vesicles. | Improving the bioavailability of hydrophobic drugs. smolecule.com |
| Sensors and Biosensors | Integration with nanomaterials to create sensitive detection platforms. | Development of electrochemical sensors for various analytes. researchgate.net |
Integration of Didodecyl Hydrogen Phosphate into Hybrid Material Systems
The integration of DDHP and similar phosphate esters into hybrid material systems is a growing area of research aimed at creating materials with enhanced properties and functionalities. These hybrid systems combine the properties of the organic phosphate with those of an inorganic or polymeric matrix.
In the field of dental materials, functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), which shares structural similarities with DDHP, are incorporated into resin composites. researchgate.net The acidic phosphate group in 10-MDP can interact with the calcium in hydroxyapatite (B223615) of the tooth structure, promoting adhesion. researchgate.net This principle could be extended to DDHP for applications where adhesion to mineralized tissues is desired.
Another example is the formation of composites with inorganic fillers. Disodium hydrogen phosphate dodecahydrate, a hydrated salt, has been combined with fumed silica (B1680970) to create phase change materials for thermal energy storage in building applications. researchgate.net This demonstrates the potential for incorporating phosphate-containing molecules into inorganic matrices to develop functional composites.
Furthermore, the formation of hydroxyapatite-polyphosphazene polymer composites at physiological temperatures has been reported. agosr.com In these systems, calcium ions crosslink with the acidic polymer, while hydroxyapatite is formed from calcium phosphate precursors. agosr.com This approach to forming organic-inorganic composites could be adapted using DDHP as a component to modulate the properties of the resulting material.
The table below summarizes examples of hybrid material systems incorporating phosphate esters.
| Hybrid Material System | Components | Functionality |
| Dental Resin Composites | 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), polymer matrix, inorganic fillers. | Enhanced adhesion to tooth structure. researchgate.net |
| Phase Change Materials | Disodium hydrogen phosphate dodecahydrate, fumed silica. | Thermal energy storage. researchgate.net |
| Biomimetic Composites | Hydroxyapatite, poly[bis(carboxylatophenoxy)phosphazene]. | Bone regeneration materials. agosr.com |
Advancements in In-Situ Characterization for Dynamic Studies
Understanding the behavior of DDHP in various environments, such as during self-assembly or within a hybrid material, requires advanced characterization techniques that can probe these systems in real-time and under relevant conditions. In-situ characterization methods are crucial for studying the dynamic processes involving DDHP.
Neutron scattering techniques, including diffraction, inelastic, and quasi-elastic scattering, are powerful tools for investigating the structure and dynamics of materials containing light elements like hydrogen. nrel.govnih.gov These methods have been used to study the hydration of phosphate ions in aqueous solutions and to investigate materials for hydrogen storage. nrel.govrsc.org For DDHP, neutron scattering could provide detailed information on the conformation of the dodecyl chains, the hydration of the phosphate headgroup, and the dynamics of self-assembled structures. nrel.govnih.govrsc.org
X-ray photoelectron spectroscopy (XPS) is another valuable technique for studying the surface chemistry of materials. It has been used to confirm the formation of densely packed, self-assembled monolayers of dodecyl phosphate on titanium surfaces. researchgate.net In-situ XPS could be employed to monitor the adsorption kinetics and stability of DDHP monolayers on various substrates.
Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. This method would be highly applicable for studying the formation and stability of DDHP-based vesicles or micelles in solution, providing insights into their aggregation behavior under different conditions.
Methodological Considerations for Environmental Behavior Research
The widespread use of organophosphorus compounds necessitates an understanding of their environmental fate and potential impact. Research into the environmental behavior of DDHP would involve studying its mobility, persistence, and bioconcentration potential.
Mobility: The mobility of DDHP in soil and water is influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). nih.gov Due to its long alkyl chains, DDHP is expected to have low water solubility and a high affinity for organic matter in soil and sediment, which would limit its mobility. nih.gov Methodologies to study its mobility would include laboratory-based soil column leaching studies and field monitoring of its concentration in different environmental compartments.
Biodegradation: Biodegradation is a primary degradation pathway for many organophosphate esters. nih.govimrpress.combiotechrep.irbiotechrep.ir Microorganisms can utilize these compounds as a source of carbon or phosphorus, breaking them down through enzymatic hydrolysis. imrpress.combiotechrep.ir Standardized biodegradation tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), could be used to assess the biodegradability of DDHP in aerobic and anaerobic conditions. These tests typically involve incubating the compound with a microbial inoculum from sources like activated sludge and monitoring its disappearance or the production of carbon dioxide over time.
Bioconcentration Potential: The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. The high lipophilicity of DDHP, suggested by its long alkyl chains, indicates a potential for bioconcentration. The BCF can be estimated using quantitative structure-activity relationships (QSARs) or measured experimentally through flow-through fish bioconcentration tests (e.g., OECD Test Guideline 305).
The table below outlines key methodological considerations for studying the environmental behavior of DDHP.
| Environmental Aspect | Key Parameters | Methodological Approaches |
| Mobility | Water solubility, soil sorption coefficient (Koc). | Soil column leaching studies, high-performance liquid chromatography (HPLC) for Koc determination. nih.gov |
| Biodegradation | Rate and extent of microbial degradation. | OECD ready and inherent biodegradability tests, river die-away studies. nih.gov |
| Bioconcentration | Bioconcentration factor (BCF). | OECD flow-through fish bioconcentration test, QSAR modeling. |
Sustainable Synthesis and Application Development in Academic Contexts
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. For DDHP, this involves exploring more sustainable synthesis routes and developing applications that align with sustainability goals.
Traditional synthesis of dialkyl hydrogen phosphates often involves the use of phosphorus oxychloride or phosphoric acid with the corresponding alcohol. smolecule.com While effective, these methods can generate significant waste. A more sustainable approach could involve enzymatic synthesis. Lipases, for example, are known to catalyze esterification reactions under mild conditions and could potentially be used for the synthesis of DDHP, reducing the need for harsh reagents and high temperatures. Research into the enzymatic synthesis of other phosphorus-containing compounds is an active area. nih.gov
Another avenue for sustainable synthesis is the use of renewable or recycled starting materials. For instance, a method has been developed for the synthesis of new monoalkyl phosphate esters based on the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) bottles. uctm.edu The recycled PET is glycolyzed to produce bis(hydroxyethyl) terephthalate, which is then phosphorylated. uctm.edu This approach demonstrates the potential for creating value-added chemicals from plastic waste.
In terms of sustainable applications, the use of DDHP as a corrosion inhibitor is noteworthy. smolecule.com Corrosion protection is essential for extending the lifespan of metal infrastructure, which is a key aspect of sustainability. The development of more effective and environmentally benign corrosion inhibitors based on DDHP could contribute to resource conservation.
Furthermore, the application of DDHP in drug delivery systems can be considered a sustainable development in medicine, as targeted delivery can reduce the required dosage of a drug, minimizing side effects and reducing the amount of active pharmaceutical ingredient released into the environment. smolecule.com
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for didodecyl hydrogen phosphate (DHP), and how do reaction conditions influence yield?
- Methodology : DHP can be synthesized via esterification of phosphoric acid with dodecanol. Evidence shows two primary routes:
Direct reaction of dodecanol with phosphoric acid under controlled temperature (50–80°C) and catalytic conditions (e.g., PTSA), yielding ~34% .
Alternative pathways using intermediates like dilauryl phosphite, which may improve purity but require inert atmospheres .
- Key Variables : Reaction time, stoichiometric ratios (alcohol:acid), and catalyst type critically affect yield. Purification via recrystallization or column chromatography is recommended for analytical-grade DHP.
Q. How can researchers characterize the structural and thermal properties of DHP?
- Analytical Techniques :
- NMR/FTIR : Confirm esterification success (e.g., P–O–C linkage at ~1250 cm⁻¹ in FTIR) .
- DSC/TGA : DHP exhibits a melting point of 48–49°C and thermal stability up to ~300°C .
- Mass Spectrometry : Validate molecular weight (434.63 g/mol) and detect impurities .
Q. What are the standard applications of DHP in laboratory settings?
- Surfactant/Stabilizer : Acts as a dispersant in colloidal systems (e.g., BaTiO₃ slurries) to reduce viscosity via steric hindrance .
- Phase-Transfer Agent : Used in organic synthesis for lipophilic compound solubilization .
Advanced Research Questions
Q. How does DHP modify interfacial properties in complex colloidal systems?
- Experimental Design :
- Coarse-Grain Modeling : Simulate DHP’s interaction with nanoparticles (e.g., BaTiO₃) to predict slurry rheology. Studies show DHP’s alkyl chains adsorb onto particle surfaces, reducing aggregation .
- In Situ Characterization : Use dynamic light scattering (DLS) and zeta potential measurements to quantify dispersion stability under varying pH and ionic strength .
Q. What advanced analytical methods detect DHP in environmental matrices, and what are their limitations?
- LC-QToF-MS : Suspect screening workflows identify DHP in biota (e.g., Black Sea samples) with high-resolution mass accuracy (error <5 ppm). However, isomer discrimination requires orthogonal techniques like ion mobility spectrometry .
- Challenges : Low environmental concentrations (ng/L–μg/L) and matrix effects (e.g., lipid co-extractives) complicate quantification .
Q. How does counterion selection influence DHP’s self-assembly in ionic liquids?
- Methodology :
- SAXS/SANS : Probe micelle formation in choline chloride-based deep eutectic solvents. DHP’s long alkyl chains favor lamellar phases, but counterions (e.g., Mg²⁺) alter curvature and aggregation number .
- Contradictions : DHP’s behavior in ionic liquids vs. aqueous systems diverges significantly due to solvent polarity and hydrogen-bonding networks .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
